REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[CH:13]=[C:12]([C:14](=[O:25])[NH:15][CH:16]3[CH2:21][CH2:20][N:19]([CH:22]([CH3:24])[CH3:23])[CH2:18][CH2:17]3)[N:11]([CH2:26][C:27]3[CH:31]=[C:30]([C:32]4[S:33][C:34]([Cl:37])=[CH:35][CH:36]=4)[O:29][N:28]=3)[C:8]2=[N:9][CH:10]=1)=[O:4].[OH-].[Na+].Cl>CO>[Cl:37][C:34]1[S:33][C:32]([C:30]2[O:29][N:28]=[C:27]([CH2:26][N:11]3[C:8]4=[N:9][CH:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[C:7]4[CH:13]=[C:12]3[C:14](=[O:25])[NH:15][CH:16]3[CH2:17][CH2:18][N:19]([CH:22]([CH3:23])[CH3:24])[CH2:20][CH2:21]3)[CH:31]=2)=[CH:36][CH:35]=1 |f:1.2|
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C2C(=NC1)N(C(=C2)C(NC2CCN(CC2)C(C)C)=O)CC2=NOC(=C2)C=2SC(=CC2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The residue was stirred with water/MeCN 2:1
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C1=CC(=NO1)CN1C(=CC=2C1=NC=C(C2)C(=O)O)C(NC2CCN(CC2)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |